Methyl 6-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 6-oxo-7,8-dihydro-5H-naphthalene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-15-12(14)10-3-2-9-7-11(13)5-4-8(9)6-10/h2-3,6H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALAVDGAFFQFYLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CC(=O)CC2)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate typically involves the following steps:
Cyclization: Starting from a suitable precursor, such as a substituted benzene, cyclization reactions are employed to form the naphthalene core.
Esterification: The carboxylate group is introduced via esterification reactions, often using methanol and an acid catalyst like sulfuric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: Reduction of the ketone group can yield alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions vary depending on the substituent, but common reagents include nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Methyl 6-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets. The ketone and ester functional groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating biochemical pathways and exerting its effects.
Comparison with Similar Compounds
Positional Isomers
The position of the ketone group significantly influences molecular properties. Key analogs include:
Table 1: Positional Isomers of Methyl Oxo-Tetrahydronaphthalene Carboxylates
- Impact of Oxo Position :
- Stereoelectronic Effects : The 5-oxo isomer (CAS 144464-66-4) exhibits distinct NMR shifts (e.g., carbonyl carbons at δ 198–203 ppm) due to conjugation with the aromatic ring . In contrast, the 8-oxo isomer (CAS 116047-26-8) may display altered reactivity in electrophilic substitutions due to differences in ring strain and electron distribution.
- Synthetic Accessibility : The 5-oxo derivative is synthesized via DDQ-mediated oxidation of tetrahydronaphthalene precursors, achieving 90% yield , whereas the 8-oxo analog is produced through tailored synthetic routes for industrial applications .
Functional Group Variants
Replacing the ketone with hydroxyl or methoxy groups modifies solubility and bioactivity:
Table 2: Functional Group Variants
- Hydroxyl vs. Ketone : Hydroxyl derivatives (e.g., CAS 59604-96-5) exhibit lower melting points and increased polarity compared to ketone-containing analogs, enhancing their solubility in polar solvents .
- Methoxy and Allyl Ester Effects : Methoxy groups (e.g., in CAS 89228-42-2) improve metabolic stability, while allyl esters (e.g., in Compound 3m ) offer versatility in further functionalization via cross-coupling reactions.
Carboxylic Acid and Ester Derivatives
Removing the ester or modifying its structure alters applications:
Table 3: Carboxylic Acid and Ester Derivatives
- Carboxylic Acid vs. Ester : The free acid (CAS 1131-63-1) is a precursor for metal-organic frameworks (MOFs), whereas methyl esters (e.g., CAS 144464-66-4) are preferred in drug synthesis due to improved bioavailability .
Biological Activity
Methyl 6-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate is a compound of significant interest due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.
Chemical Structure and Properties
This compound features a naphthalene ring with a carboxylate group and a ketone functional group. Its molecular formula is C₁₁H₁₂O₃, with a molecular weight of approximately 190.20 g/mol. The tetrahydro configuration contributes to its distinct chemical properties and biological activities.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Compounds related to this structure have shown significant inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
- Anti-inflammatory Properties : Similar compounds have been reported to possess anti-inflammatory effects, which may be attributed to their ability to modulate inflammatory pathways .
- Antioxidant Activity : The compound has been studied for its antioxidant properties, which can help mitigate oxidative stress in biological systems .
The biological activity of this compound is largely attributed to its interaction with specific biological targets:
- Enzyme Interaction : The compound can influence metabolic pathways by modulating enzyme activity. For instance, it may inhibit enzymes involved in the synthesis of pro-inflammatory mediators.
- Receptor Modulation : Its structural features allow it to interact with receptors involved in pain and inflammation pathways.
Data Table: Biological Activities
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of E. coli and S. aureus | |
| Anti-inflammatory | Reduced inflammation markers in vitro | |
| Antioxidant | Scavenging of free radicals |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers demonstrated that derivatives of this compound exhibited potent antimicrobial activity against clinical isolates of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be as low as 32 µg/mL.
Case Study 2: Anti-inflammatory Mechanism
In another investigation focusing on the anti-inflammatory effects of this compound, it was found that treatment with this compound reduced the levels of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages by approximately 50% compared to untreated controls.
Q & A
Q. What are the common synthetic routes for Methyl 6-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate, and what reaction conditions are critical for high yields?
The synthesis typically involves multi-step organic reactions, including cyclization and esterification. For example, a protected tetrahydronaphthalene intermediate can be synthesized via acid- or base-catalyzed cyclization of substituted precursors. Key conditions include temperature control (e.g., reflux in ethanol or methanol), use of catalysts like pyridinium p-toluenesulfonate, and protective group strategies (e.g., tetrahydropyranyl ether protection for hydroxyl groups) . Reaction yields (~90%) depend on optimizing solvent polarity and stoichiometry .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- NMR Spectroscopy : H and C NMR are critical for confirming regiochemistry and functional groups. For example, carbonyl (δ ~167 ppm) and ester methyl (δ ~3.9 ppm) signals are diagnostic .
- Mass Spectrometry : ESI-MS or GC-MS validates molecular weight (e.g., m/z 313 [M+Na]) .
- Melting Point Analysis : Sharp melting points (e.g., 106–108°C) indicate purity .
Q. How can crystallographic tools like SHELX and ORTEP-3 aid in structural determination?
SHELX programs (e.g., SHELXL) refine crystal structures using X-ray diffraction data, resolving bond lengths and angles for the tetrahydronaphthalene core. ORTEP-3 generates 3D molecular graphics to visualize hydrogen bonding and steric effects, critical for understanding reactivity .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis, and what factors contribute to variability?
Yield optimization requires systematic screening of catalysts, solvents, and temperature. For example, dichloromethane with pyridinium p-toluenesulfonate improves protective group efficiency . Variability arises from competing side reactions (e.g., over-oxidation or ester hydrolysis), which can be mitigated by inert atmospheres (argon) and moisture control .
Q. What methodologies resolve contradictions in reported spectroscopic data (e.g., NMR shifts)?
Discrepancies in NMR data often stem from solvent effects or impurities. Researchers should cross-validate using deuterated solvents (e.g., CDCl) and compare with computational predictions (DFT calculations). For example, H NMR signals for diastereomers may split due to restricted rotation, requiring 2D NMR (COSY, NOESY) for resolution .
Q. How does the tetrahydronaphthalene core influence biological activity, and what assays are used to evaluate it?
The fused ring system enhances lipophilicity, improving membrane permeability in drug candidates. Assays include:
- Antimicrobial Testing : Disk diffusion or MIC assays against bacterial/fungal strains.
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases.
- Cytotoxicity : MTT assays on cancer cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
